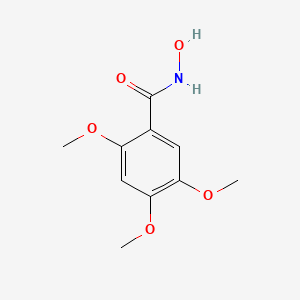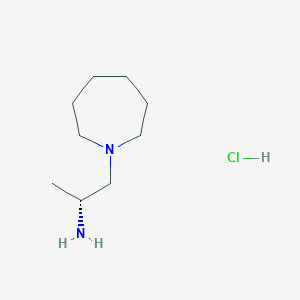
N-hydroxy-2,4,5-trimethoxybenzamide
Descripción general
Descripción
“N-hydroxy-2,4,5-trimethoxybenzamide” is a chemical compound with the molecular formula C10H13NO5 . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of “N-hydroxy-2,4,5-trimethoxybenzamide” involves several steps and is typically carried out in a laboratory setting . The starting material is usually ethyl acrylate ester derivative . The process is confirmed by elemental microanalysis, 1H-NMR, and 13C-NMR spectroscopic studies .Molecular Structure Analysis
The molecular structure of “N-hydroxy-2,4,5-trimethoxybenzamide” is determined by its molecular formula, C10H13NO5 . The InChI code for this compound is 1S/C10H13NO5/c1-14-7-5-9 (16-3)8 (15-2)4-6 (7)10 (12)11-13/h4-5,13H,1-3H3, (H,11,12) .Physical And Chemical Properties Analysis
“N-hydroxy-2,4,5-trimethoxybenzamide” is a powder at room temperature . Its molecular weight is 227.22 .Aplicaciones Científicas De Investigación
Potential Memory Enhancers
N-hydroxy-2,4,5-trimethoxybenzamide derivatives have been studied for their potential as memory enhancers. Specifically, certain derivatives showed acetylcholinesterase-inhibiting activity and a dose-dependent increase in percent retention, indicating a possible use in enhancing memory and cognitive functions. Compound 10a, in particular, exhibited significant retention compared to piracetam and demonstrated stable binding towards acetylcholinesterase through in silico studies (Piplani et al., 2018).
Antitumor Activity
Some derivatives of N-hydroxy-2,4,5-trimethoxybenzamide have been identified for their antitumor activity. Trimidox, an analog of this compound, has been shown to inhibit ribonucleotide reductase activity, demonstrating a potential application in chemotherapy for cancer treatment (Szekeres et al., 2004).
Histone Deacetylase Inhibition
Derivatives of N-hydroxy-2,4,5-trimethoxybenzamide have been designed and synthesized to inhibit histone deacetylases. This inhibition is associated with anticancer properties, as evidenced by the potent antiproliferative activity against certain cancer cell lines. The compounds induced cell-cycle arrest at the G2 phase, marking their potential as therapeutic agents for cancer treatment (Jiao et al., 2009).
Electrochemical Applications
N-hydroxy-2,4,5-trimethoxybenzamide derivatives have been utilized in the development of biosensors. A study describes the use of a novel modified carbon paste electrode for the electrocatalytic determination of glutathione, indicating its potential application in the field of biosensors and bioelectronics (Karimi-Maleh et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-hydroxy-2,4,5-trimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-14-7-5-9(16-3)8(15-2)4-6(7)10(12)11-13/h4-5,13H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQDEBVCTQMTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NO)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-2,4,5-trimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-nitropyridin-3-yl)piperazine-2-carboxylic acid](/img/structure/B1416070.png)
![4-[4-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416072.png)
![4-[4-Fluoro-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416073.png)
![4-(2-Bromo-4-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416076.png)

![N-[(4-Aminocyclohexyl)methyl]-4-iodo-N-methylaniline;dihydrochloride](/img/structure/B1416079.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1416082.png)
![4-[2-Bromo-6-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416083.png)
![4-[3-Fluoro-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416084.png)

![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1416089.png)

